Daidzein-d6

描述

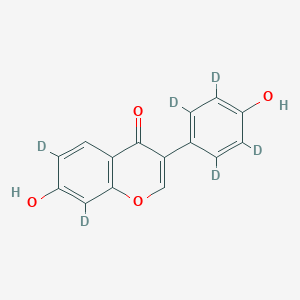

Daidzein-d6: is a deuterium-labeled derivative of daidzein, a naturally occurring isoflavone found primarily in soybeans and other legumes. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds. Daidzein itself is known for its various biological activities, including acting as a phytoestrogen, which mimics the effects of estrogen in the body .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Daidzein-d6 typically involves the deuteration of daidzein. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under mild conditions to ensure selective deuteration without affecting the core structure of daidzein .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors designed to handle deuterium gas. The process is optimized to achieve high yields and purity of the deuterated product. The use of deep eutectic solvents (DESs) has also been explored to enhance the efficiency and eco-friendliness of the production process .

化学反应分析

Types of Reactions

Daidzein-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form various quinone derivatives.

Reduction: It can be reduced to form dihydrothis compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .

科学研究应用

Pharmacokinetic Studies

Daidzein-d6 as a Tracer Molecule

The primary application of this compound lies in pharmacokinetic studies. The isotopic labeling enables researchers to trace the metabolism and bioavailability of daidzein within biological systems. Key benefits include:

- Enhanced Stability : The presence of deuterium improves the stability of the compound, allowing for more accurate measurements.

- Metabolic Tracking : Researchers can monitor the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo and in vitro settings.

Endocrinology

Potential Therapeutic Applications

This compound exhibits several endocrine-related applications due to its structural similarity to estrogen:

- Antidiabetic Effects : Studies have shown that daidzein can improve glucose homeostasis and exhibit antihyperglycemic effects in diabetic models. It influences AMPK phosphorylation and GLUT4 translocation, positioning it as a candidate for Type 2 diabetes management.

- Bone Health : this compound has been linked to improved bone metabolism by increasing the osteoprotegerin/receptor activator of nuclear factor kappa-B ligand (RANKL) ratio, indicating potential benefits in treating osteoporosis.

Neurology

Neuroprotective Properties

Recent studies suggest that daidzein may have neurotrophic effects:

- Neural Regeneration : Daidzein promotes axonal outgrowth and growth cone formation through specific signaling pathways (ERβ/PKCα/GAP-43), indicating potential applications in neurodegenerative disease treatment.

- Cognitive Function : The compound's ability to influence neurogenesis suggests further exploration into its cognitive-enhancing properties.

Oncology

Anticancer Mechanisms

This compound has demonstrated promising anticancer properties:

- Cell Cycle Regulation : It induces cell cycle arrest at G1 and G2/M phases in breast cancer cells and triggers apoptosis through mitochondrial pathways in hepatic cancer cells.

- Estrogen Receptor Modulation : Daidzein-sulfate metabolites modulate estrogen receptor-beta (ERβ) activity, enhancing antiproliferative effects in various cancer cell lines.

Immunology

Anti-inflammatory Effects

This compound's anti-inflammatory properties are significant:

- Macrophage Activity : It suppresses pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) through inhibition of NF-κB and STAT1 pathways. This suggests therapeutic potential for inflammatory diseases.

- Periodontal Health : Research indicates that daidzein may be beneficial for periodontal disease management due to its anti-inflammatory effects.

Comparative Analysis with Other Isoflavones

The following table summarizes the structural similarities and unique features of this compound compared to other isoflavones:

| Compound | Structure | Unique Features |

|---|---|---|

| Daidzein | C₁₅H₁₀O₄ | Non-deuterated form; widely studied for estrogenic activity. |

| Genistein | C₁₅H₁₀O₄ | Stronger estrogenic activity than daidzein. |

| Glycitein | C₁₅H₁₂O₄ | Contains a methoxy group; different biological activities compared to daidzein. |

| Equol | C₁₃H₁₂O₄ | Metabolite of daidzein; exhibits potent estrogenic activity. |

作用机制

Daidzein-d6 exerts its effects primarily through its interaction with estrogen receptors, mimicking the action of estrogen. It activates pathways such as PI3K/Akt/mTOR and promotes the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). Additionally, it modulates inflammatory and antioxidant signaling pathways, contributing to its neuroprotective and anti-inflammatory effects .

相似化合物的比较

Similar Compounds

Genistein: Another isoflavone found in soybeans with similar estrogenic activity.

Glycitein: A less common isoflavone with similar biological activities.

Equol: A metabolite of daidzein with potent estrogenic activity.

Uniqueness

Daidzein-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic fate and pharmacokinetics compared to its non-deuterated counterparts .

生物活性

Daidzein-d6 is a deuterated analogue of daidzein, a naturally occurring isoflavone predominantly found in soybeans. This compound exhibits a range of biological activities, primarily due to its structural similarity to mammalian estrogens. This article explores the biological activity of this compound, focusing on its estrogenic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H10D6O4

- Molar Mass : 228.29 g/mol

Estrogenic Activity

This compound functions as a phytoestrogen, interacting with estrogen receptors (ERs) and influencing various physiological processes. Research indicates that daidzein and its derivatives can act as both agonists and antagonists of ERs, depending on their concentration and the cellular context.

- Estrogen Receptor Binding : this compound competes with estradiol for binding to ERs, which can lead to either stimulation or inhibition of estrogenic signaling pathways.

- Signal Transduction Pathways : Studies have demonstrated that this compound may activate several signaling pathways, including:

- Epidermal Growth Factor Receptor (EGFR) : Involved in cell proliferation and survival.

- Transforming Growth Factor (TGF) Signaling : Modulates cellular responses to growth factors.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

- In Vitro Studies : A study assessed the antiestrogenic properties of this compound by measuring luciferase activity in MCF-7 breast cancer cells treated with estradiol and various daidzein analogues. Results indicated that at higher concentrations (25 μM), this compound exhibited significant antiestrogenic activity compared to other analogues .

- Case Study on Safety Concentrations : A risk assessment study determined that the highest safe concentration for daidzein in cosmetic formulations is 0.1%, based on its estrogenic activity measured through an ERα assay .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to its parent compound, daidzein:

| Activity Type | Daidzein | This compound |

|---|---|---|

| Estrogenic Activity | Agonist/Antagonist | Agonist/Antagonist |

| Antioxidant Activity | Moderate | Moderate |

| Anti-inflammatory | Yes | Yes |

| Apoptosis Regulation | Yes | Yes |

Therapeutic Implications

This compound has potential therapeutic applications in various health conditions:

- Breast Cancer : Its dual role as an estrogen modulator may offer therapeutic benefits in hormone-dependent cancers.

- Menopausal Symptoms : Due to its estrogen-like effects, it may alleviate symptoms associated with menopause.

- Cardiovascular Health : Isoflavones like daidzein have been linked to improved cardiovascular health through their antioxidant properties.

属性

IUPAC Name |

6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-UMCLXPAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442180 | |

| Record name | Daidzein-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291759-05-2 | |

| Record name | Daidzein-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Daidzein-d6 and why was it synthesized in this study?

A1: this compound is a deuterated form of Daidzein, a naturally occurring isoflavone. In this study [], this compound was synthesized for use as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) quantitation of isoflavones like Daidzein itself.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。